2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide
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Overview
Description
2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide is a chemical compound with a complex structure that includes a pyridine ring, an amide group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide typically involves the reaction of 3-amino-2-oxo-1,2-dihydropyridine with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The amino and amide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound.
Scientific Research Applications
2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid hydrochloride
- 3-amino-2-oxo-1,2-dihydropyridine derivatives
Uniqueness
Compared to similar compounds, 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-methylacetamide has unique structural features that confer specific properties and activities. Its N-methylacetamide group, for example, may enhance its stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(3-amino-2-oxopyridin-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C8H11N3O2/c1-10-7(12)5-11-4-2-3-6(9)8(11)13/h2-4H,5,9H2,1H3,(H,10,12) |
InChI Key |
LJPZBSQVBVYULB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1C=CC=C(C1=O)N |
Origin of Product |
United States |
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